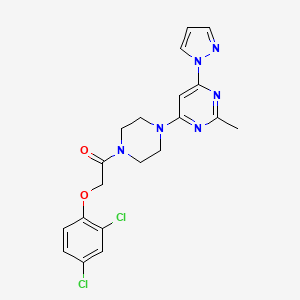

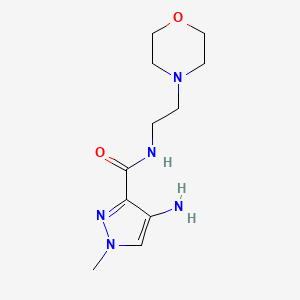

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a tolyl group, a nitrobenzyl group, and an imidazole ring. The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The nitrobenzyl group contains a benzene ring with a nitro group (-NO2) and a benzyl group attached .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the imidazole ring and the introduction of the tolyl and nitrobenzyl groups. The tolyl group could potentially be introduced through a reaction like Williamson etherification or a C-C coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups and a heterocyclic ring. The tolyl group is an aryl group, which is a type of organic compound containing a planar arrangement of atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The nitro group in the nitrobenzyl group could potentially undergo reduction reactions to form an amine. The tolyl group could participate in various organic reactions, such as nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the nitro group could make the compound more reactive. The tolyl group is considered nonpolar and hydrophobic .Mécanisme D'action

The mechanism of action of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is not well understood. However, studies have shown that the compound targets specific signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer. The compound has also been shown to inhibit the expression of COX-2, an enzyme involved in inflammation and cancer.

Biochemical and Physiological Effects

This compound has been shown to exhibit potent anti-inflammatory and antitumor activities in preclinical studies. The compound has been shown to inhibit the activation of NF-κB and the expression of COX-2, leading to reduced inflammation and tumor growth. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone in lab experiments is its potent anti-inflammatory and antitumor activities. The compound has been shown to exhibit these activities at low concentrations, making it a promising drug candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research.

Orientations Futures

There are several future directions for the research of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone. One of the directions is to further investigate the mechanism of action of the compound to understand how it targets specific signaling pathways involved in inflammation and cancer. Another direction is to explore the potential use of the compound in combination therapy with other drugs for the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in clinical trials.

Méthodes De Synthèse

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is synthesized through a multi-step process involving the reaction of various chemicals. The synthesis method involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of sodium hydroxide to form 2-((4-nitrobenzyl)thio)imidazolidin-4-one. The intermediate is then reacted with m-tolylmagnesium bromide to form the desired compound.

Applications De Recherche Scientifique

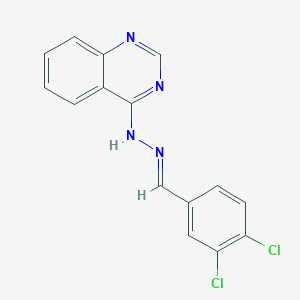

- Les chercheurs ont exploré l'activité herbicide des dérivés contenant le groupe (2-nitrobenzyl)pipérazin-1-yl. Par exemple, la (3,7-Dichloroquinolin-8-yl) [4-(2-nitrobenzyl)pipérazin-1-yl]méthanone a été évaluée contre plusieurs espèces de mauvaises herbes, notamment Echinochloa crusgalli, Lolium perenne, Amaranthus retroflexus et Lactuca sativa var. ramosa .

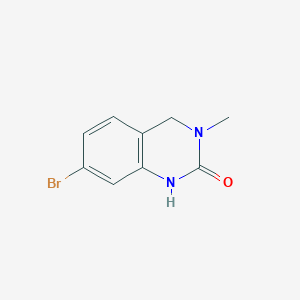

- Les dérivés de la pipérazine, y compris ce composé, ont un potentiel en tant qu'agrochimiques. Leurs propriétés insecticides et fongicides les rendent précieux pour la protection des cultures .

- Par exemple, la (E)-4-[(4-Chlorobenzylidène)amino]-2-{[4-(4-méthylpyrimidin-2-yl)pipérazin-1-yl]méthyl}-5-(trifluorométhyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione a présenté une activité herbicide contre l'herbe folle (Echinochloa crusgalli) .

- Les dérivés de la pipérazine ont été utilisés dans la conception de médicaments. Leurs activités biologiques diverses comprennent la répulsion des insectes et des effets insecticides .

- De nouveaux dérivés, tels que la (phénylsulfonyl)pipérazine, ont montré une efficacité contre les vecteurs de moustiques .

- Des études de diffraction des rayons X ont confirmé la structure spatiale de la (3,7-Dichloroquinolin-8-yl) [4-(2-nitrobenzyl)pipérazin-1-yl]méthanone .

- Bien que non directement liée à l'activité herbicide, la fraction (2-nitrobenzyl)pipérazin-1-yl pourrait servir de bloc de construction polyvalent pour la synthèse de ligands en chimie de coordination .

- Le groupe m-tolyle (3-méthylphényle) est un isomère structurel des groupes o-tolyle et p-tolyle. Ces groupes tolyle sont des groupes fonctionnels liés au toluène .

Développement d'herbicides

Applications agrochimiques

Chimie médicinale

Études de structure spatiale

Synthèse de ligands phosphine

Exploration du groupe tolyle

Propriétés

IUPAC Name |

(3-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-13-3-2-4-15(11-13)17(22)20-10-9-19-18(20)25-12-14-5-7-16(8-6-14)21(23)24/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPBLSYQTAHIFAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B2389064.png)

![2-[1-(7-Fluoroquinazolin-4-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2389065.png)

![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2389067.png)

![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2389072.png)

![2-[(5-Chloro-1-methyl-3-phenylpyrazol-4-yl)methylsulfanyl]benzoic acid](/img/structure/B2389078.png)

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2389079.png)

![2,3-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2389081.png)